molecular formula C22H15ClN2O2S B5868145 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone

Cat. No. B5868145
M. Wt: 406.9 g/mol
InChI Key: HUQTUXFMKJKMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone, also known as CTQ, is a synthetic compound that belongs to the family of quinazolinone derivatives. CTQ is a potential drug candidate that has gained significant attention in the scientific community due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells. 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for viral replication.
Biochemical and Physiological Effects
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone induces apoptosis and inhibits cell proliferation. 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the activity of HIV reverse transcriptase, which may make it a potential treatment for HIV.

Advantages and Limitations for Lab Experiments

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has also been shown to have low toxicity in animal studies, which makes it a potential candidate for further development. However, one limitation of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone in animal models and clinical trials. Another area of interest is its potential as a treatment for viral infections, including influenza A and HIV. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone and to design experiments to study its effects.

Synthesis Methods

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-aminothiophenol and 4-chloroacetoacetate in the presence of sodium ethoxide in ethanol. The resulting intermediate is then reacted with 2-phenyl-2-oxoethyl bromide in the presence of potassium carbonate in acetonitrile to obtain 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone. The yield of 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone is typically around 70%, and the purity can be increased through recrystallization.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been shown to induce apoptosis and inhibit cell proliferation. 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone has been studied as a potential treatment for viral infections, including influenza A and HIV.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2S/c23-16-12-10-15(11-13-16)20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQTUXFMKJKMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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